7-Sulfamoylheptanoic acid
Overview
Description
7-Sulfamoylheptanoic acid is a chemical compound with the molecular formula C7H15NO4S . It contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains multiple bonds, including 3 double bonds, and functional groups such as a carboxylic acid, a hydroxyl group, and a sulfonamide .Scientific Research Applications
Biosynthesis in Methanogenic Bacteria
The biosynthesis of 7-mercaptoheptanoic acid, a compound closely related to 7-Sulfamoylheptanoic acid, has been studied in methanogenic bacteria. This research detailed the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid, revealing significant insights into the biochemical pathways and enzymatic processes involved in these bacteria (White, 1989).
Pharmacological Applications
Sulfasalazine, a drug related to this compound, demonstrates the therapeutic potential of sulfamide-based compounds. Sulfasalazine has been used in the treatment of inflammatory bowel disease, with its components being selectively released in the lower bowel for targeted therapeutic action (Brown et al., 1983).
Analytical Applications in Food Safety
Techniques for detecting sulfonamide residues, which are structurally similar to this compound, have been developed for chicken meat and eggs. This research is crucial for ensuring food safety and monitoring antibiotic use in agriculture (Premarathne et al., 2017).
Environmental Chemistry
Studies have been conducted on perfluoroalkylated substances, including perfluoroheptanoic acid, which is structurally similar to this compound. These studies focus on their environmental distribution and impact, highlighting concerns about their persistence and effects on ecosystems (Berger & Haukås, 2005).
Synthesis and Derivatives
The synthesis of compounds related to this compound, such as 2-amino-7-sulfamoylheptanamide, has been explored. These studies provide a foundation for understanding the chemical properties and potential applications of such compounds (Freĭdlina & Kopylova, 1964).
Therapeutic Potential
Sulfamides, a group that includes this compound, have been studied for their potential as enzyme inhibitors in various therapeutic contexts. This research underscores the broad range of biological activities and pharmacological applications of sulfamides (Winum et al., 2006).
Mechanism of Action
Target of Action
7-Sulfamoylheptanoic acid, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
The mode of action of this compound involves its interaction with these target enzymes. Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, this compound disrupts these processes, leading to the therapeutic effects observed.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid and the subsequent production of DNA. By acting as a competitive antagonist of PABA, this compound disrupts these pathways, leading to a decrease in DNA synthesis and bacterial growth .
Pharmacokinetics
Like other sulfonamides, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is a decrease in the growth of bacteria, due to the disruption of folic acid synthesis and subsequent DNA production. This leads to its use in treating a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. Additionally, factors such as pH and temperature can influence its stability and efficacy .
Properties
IUPAC Name |
7-sulfamoylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c8-13(11,12)6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTOPAGRUAPHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS(=O)(=O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860315-16-8 | |
Record name | 7-sulfamoylheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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